2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS No.: 110768-20-2
Cat. No.: VC3987648
Molecular Formula: C15H8N2O6
Molecular Weight: 312.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110768-20-2 |
|---|---|
| Molecular Formula | C15H8N2O6 |
| Molecular Weight | 312.23 g/mol |
| IUPAC Name | 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H8N2O6/c18-13-11-6-1-8(15(20)21)7-12(11)14(19)16(13)9-2-4-10(5-3-9)17(22)23/h1-7H,(H,20,21) |
| Standard InChI Key | ZQQMHXVUPKKVJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a phthalimide core (1,3-dioxoisoindoline) substituted at position 2 with a 4-nitrophenyl group and at position 5 with a carboxylic acid group. The nitro group (–NO₂) at the para position of the phenyl ring enhances electrophilicity, while the carboxylic acid (–COOH) contributes to hydrogen-bonding interactions.
Table 1: Key Chemical Properties
Spectroscopic Characteristics
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FTIR: Peaks at 1734 cm⁻¹ (C=O stretch of phthalimide) and 1715 cm⁻¹ (C=O stretch of carboxylic acid) .
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NMR: ¹H NMR (DMSO-d₆) signals include δ 8.22 ppm (aromatic protons adjacent to nitro group) and δ 12.5 ppm (COOH proton) .
Applications in Organic and Medicinal Chemistry
Intermediate in Heterocyclic Synthesis
The compound serves as a precursor for:
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Anticancer Agents: Phthalimide derivatives exhibit topoisomerase inhibition .
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Antimicrobials: Nitro-substituted heterocycles disrupt microbial cell membranes .
Pharmacological Activity
Table 2: Biological Activity of Phthalimide Derivatives
| Activity | Mechanism | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Trypanosoma cruzi Inhibition | Trans-sialidase binding | 52.70 ± 2.70 μM | |
| Antileishmanial | Mitochondrial membrane disruption | 46.19 ± 2.36 μM |
In a 2023 study, derivative D-11 (structurally analogous to 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid) demonstrated 86.9% inhibition of Trypanosoma cruzi trans-sialidase (TcTS) via hydrogen bonding with Arg35, Tyr342, and π-π stacking with Trp312 . This surpassed the reference drug DANA (ΔG = -7.8 kcal/mol vs. -11.1 kcal/mol for D-11) .
| Parameter | Specification | Source |
|---|---|---|
| Hazard Classification | Irritant (H315, H319, H335) | |
| Protective Measures | Gloves, goggles, ventilation | |
| First Aid | Flush eyes/skin with water |
The compound’s irritant properties necessitate adherence to OSHA guidelines, including the use of fume hoods and avoiding inhalation .
Recent Research and Future Directions
Structure-Activity Relationship (SAR) Studies
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Electron-Withdrawing Groups: Nitro and carboxylic acid substituents enhance TcTS binding affinity by 30% compared to methyl derivatives .
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Aromatic Bulk: Naphthyl analogs show improved trypanocidal activity (% lysis = 63 ± 4 at 10 μg/mL) .
Computational Insights
Molecular docking predicts strong interactions with TcTS residues (Arg314, Asp59) via hydrogen bonds and van der Waals forces . Future work may optimize substituents at positions 2 and 5 to improve bioavailability.
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